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  • Product: Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate
  • CAS: 323176-93-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, analytical characterization, and spe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, analytical characterization, and speculative pharmacological profile of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate. As a novel compound with limited publicly available data, this document synthesizes information from analogous structures and fundamental chemical principles to offer a foundational understanding for researchers and drug development professionals. The guide emphasizes the rationale behind proposed experimental methodologies, ensuring a self-validating approach to the scientific exploration of this molecule.

Introduction and Molecular Overview

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is a substituted amino acid ester with a unique structural arrangement. The molecule incorporates a p-methoxyphenyl group at the alpha-carbon and a dimethylamino group at the beta-carbon of a propionate ethyl ester backbone. This combination of a bulky aromatic group, a tertiary amine, and an ester functional group suggests a range of potential chemical reactivity and biological activity. The presence of the chiral alpha-carbon indicates that this compound can exist as enantiomers, a critical consideration for its pharmacological evaluation.

Molecular Structure:

Caption: Chemical structure of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
IUPAC NameEthyl 2-(4-methoxyphenyl)-3-(dimethylamino)propanoateChemDraw
Molecular FormulaC14H21NO3---
Molecular Weight251.32 g/mol ---
LogP2.15ChemDraw
pKa (amine)8.5 - 9.5 (estimated)Analogous Structures
Boiling Point> 300 °C (estimated)SciFinder
SolubilitySoluble in organic solvents (e.g., ethanol, DMSO, DMF)General Chemical Principles

Proposed Synthesis Pathway: A Mannich-Type Approach

Given the absence of a documented synthesis for the target molecule, a plausible and efficient route is proposed based on the well-established Mannich reaction. This one-pot, three-component condensation is a cornerstone in the synthesis of β-amino carbonyl compounds.[1][2][3] The reaction would involve an aromatic aldehyde (p-anisaldehyde), a compound with an active hydrogen (ethyl malonate), and a secondary amine (dimethylamine).

Reaction Scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product p-Anisaldehyde p-Anisaldehyde Mannich Reaction Mannich Reaction p-Anisaldehyde->Mannich Reaction Ethyl Malonate Ethyl Malonate Ethyl Malonate->Mannich Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich Reaction Target Molecule Ethyl alpha-(p-Methoxyphenyl)- beta-(dimethylamino)propionate Mannich Reaction->Target Molecule Analytical_Workflow cluster_structural_confirmation Structural Confirmation Synthesis Synthesis Purification (Column Chromatography) Purification (Column Chromatography) Synthesis->Purification (Column Chromatography) Crude Product Structural Confirmation Structural Confirmation Purification (Column Chromatography)->Structural Confirmation Purified Product Purity Assessment Purity Assessment Structural Confirmation->Purity Assessment NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Purity Assessment Mass Spectrometry Mass Spectrometry Mass Spectrometry->Purity Assessment FTIR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy->Purity Assessment Final Characterized Compound Final Characterized Compound Purity Assessment->Final Characterized Compound >95% Purity

Sources

Protocols & Analytical Methods

Method

Application of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate in proteomics

Application Note: EAMP-Probe for Affinity-Based Protein Profiling A Novel Chemical Scaffold for Elucidating Protein Interactions and Drug Target Deconvolution Introduction In the landscape of modern drug discovery and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: EAMP-Probe for Affinity-Based Protein Profiling

A Novel Chemical Scaffold for Elucidating Protein Interactions and Drug Target Deconvolution

Introduction

In the landscape of modern drug discovery and systems biology, the identification of protein-protein interactions and the deconvolution of small molecule targets are paramount.[1][2][3] Chemical proteomics has emerged as a powerful discipline that utilizes chemical probes to interrogate complex biological systems.[4] We introduce Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate (EAMP), a novel chemical scaffold with the potential for broad applicability in proteomics research. While EAMP itself is a starting point, its unique structural motifs—a methoxyphenyl group, a tertiary amine, and an ethyl ester—provide a versatile backbone for the synthesis of bespoke chemical probes. This application note details the hypothetical derivatization of EAMP into a functional probe, "EAMP-Probe," and provides a comprehensive protocol for its application in affinity-based protein profiling (AfBPP) to identify specific protein interactors from complex cell lysates.

The core principle lies in modifying the EAMP scaffold to incorporate two key functionalities: a reactive group for covalent modification of target proteins and a reporter handle for the subsequent enrichment and identification of these targets via mass spectrometry. The inherent chemical properties of EAMP make it an attractive candidate for such modifications, offering a new tool for researchers in chemical biology and drug development.

Principle of the Technology: From Scaffold to Functional Probe

The utility of EAMP in proteomics is realized through its conversion into a multi-functional chemical probe. This process involves synthetic modifications to introduce a photoreactive group and a bioorthogonal handle. The p-methoxyphenyl group, for instance, is a precursor that can be readily derivatized to include a diazirine moiety, a commonly used photo-crosslinker.[1] Upon activation with UV light, the diazirine forms a highly reactive carbene that can covalently bind to nearby amino acid residues of an interacting protein.

The dimethylamino group provides a convenient site for the attachment of a reporter tag, such as an alkyne or azide, via a linker. This bioorthogonal handle allows for the subsequent "clicking" on of a biotin tag for affinity purification or a fluorescent dye for imaging applications, following the principles of click chemistry. The resulting "EAMP-Probe" is a powerful tool for covalently capturing and identifying protein binding partners.

The general workflow for using the EAMP-Probe in an AfBPP experiment is as follows:

  • Incubation: The EAMP-Probe is incubated with a proteome (e.g., cell lysate).

  • Photo-crosslinking: The mixture is exposed to UV light to induce covalent bond formation between the probe and its interacting proteins.

  • Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the probe's bioorthogonal handle (e.g., alkyne).

  • Enrichment: The biotinylated protein-probe complexes are captured using streptavidin-coated beads.

  • Elution and Digestion: The enriched proteins are eluted from the beads and digested into peptides.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the EAMP-Probe.

This strategy allows for the identification of both strong and transient protein-probe interactions that would be missed by traditional non-covalent affinity purification methods.

Diagram: EAMP-Probe Synthesis and AfBPP Workflow

EAMP_Workflow cluster_synthesis EAMP-Probe Synthesis cluster_workflow Affinity-Based Protein Profiling Workflow EAMP EAMP Scaffold Derivatization Synthetic Modification (+ Diazirine, + Alkyne) EAMP->Derivatization EAMP_Probe EAMP-Probe Derivatization->EAMP_Probe Lysate Cell Lysate Incubation Incubation with EAMP-Probe Lysate->Incubation UV UV Cross-linking Incubation->UV Click Click Chemistry (Biotin-Azide) UV->Click Enrichment Streptavidin Enrichment Click->Enrichment MS LC-MS/MS Analysis Enrichment->MS

Caption: Synthesis of EAMP-Probe and its application in an AfBPP workflow.

Detailed Protocol: Identification of EAMP-Probe Targets in HEK293T Cell Lysate

This protocol outlines the steps for using the EAMP-Probe to identify interacting proteins in a human embryonic kidney (HEK293T) cell lysate.

1. Preparation of Cell Lysate

  • Rationale: The goal is to obtain a native proteome with proteins in their properly folded and functional state. The choice of lysis buffer is critical to maintain protein integrity while effectively solubilizing cellular components. A buffer without harsh detergents is preferred to avoid disrupting non-covalent protein-probe interactions before cross-linking.

1.1. Culture HEK293T cells to ~80-90% confluency in a T175 flask. 1.2. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). 1.3. Scrape the cells in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1x protease inhibitor cocktail). 1.4. Lyse the cells by sonication on ice (3 cycles of 10 seconds on, 30 seconds off). 1.5. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. 1.6. Collect the supernatant and determine the protein concentration using a Bradford assay. Adjust the concentration to 2 mg/mL with lysis buffer.

2. Probe Incubation and Photo-crosslinking

  • Rationale: This step allows the EAMP-Probe to bind to its target proteins. The concentration of the probe and the incubation time are critical parameters that need to be optimized for each system. A competition experiment, where a non-derivatized EAMP is added in excess, is a crucial control to identify specific binders. Photo-crosslinking is performed on ice to minimize non-specific reactions and protein degradation.

2.1. In separate microcentrifuge tubes, aliquot 1 mL of the cell lysate. 2.2. To the "Test" sample, add EAMP-Probe to a final concentration of 10 µM. 2.3. To the "Control" sample, add an excess of non-derivatized EAMP (1 mM) followed by the EAMP-Probe (10 µM). 2.4. Incubate the samples for 1 hour at 4°C with gentle rotation. 2.5. Place the tubes on ice and irradiate with UV light (365 nm) for 15 minutes.

3. Click Chemistry for Biotinylation

  • Rationale: This step attaches a biotin handle to the cross-linked proteins, enabling their subsequent purification. The components of the click reaction are added sequentially to ensure efficient ligation.

3.1. To each sample, add the following click chemistry reagents in order:

  • Biotin-Azide (100 µM final concentration)
  • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
  • Copper(II) sulfate (CuSO4) (1 mM final concentration) 3.2. Vortex the samples and incubate for 1 hour at room temperature.

4. Enrichment of Biotinylated Proteins

  • Rationale: Streptavidin-coated magnetic beads have a high affinity for biotin and are used to capture the probe-labeled proteins. Washing steps are essential to remove non-specifically bound proteins, thereby reducing the background in the final mass spectrometry analysis.

4.1. Add 50 µL of pre-washed streptavidin-coated magnetic beads to each sample. 4.2. Incubate for 1 hour at room temperature with gentle rotation. 4.3. Pellet the beads using a magnetic stand and discard the supernatant. 4.4. Wash the beads sequentially with:

  • 1% SDS in PBS (3 x 1 mL)
  • 8 M urea in 100 mM Tris-HCl, pH 8.0 (3 x 1 mL)
  • 20% acetonitrile in PBS (3 x 1 mL)

5. On-Bead Digestion and Sample Preparation for LC-MS/MS

  • Rationale: The enriched proteins are digested into peptides directly on the beads to minimize sample loss. A standard proteomics workflow involving reduction, alkylation, and tryptic digestion is used to generate peptides suitable for mass spectrometry analysis.

5.1. Resuspend the beads in 100 µL of 50 mM Tris-HCl, pH 8.0, containing 10 mM dithiothreitol (DTT) and incubate for 30 minutes at 56°C to reduce disulfide bonds. 5.2. Cool the samples to room temperature and add 10 µL of 200 mM iodoacetamide. Incubate for 30 minutes in the dark to alkylate cysteine residues. 5.3. Add sequencing-grade trypsin to a final enzyme-to-protein ratio of 1:50. 5.4. Incubate overnight at 37°C with shaking. 5.5. Pellet the beads with a magnetic stand and collect the supernatant containing the peptides. 5.6. Acidify the peptides with formic acid to a final concentration of 0.1%. 5.7. Desalt the peptides using a C18 StageTip and elute in 80% acetonitrile, 0.1% formic acid. 5.8. Dry the peptides in a vacuum centrifuge and resuspend in 20 µL of 0.1% formic acid for LC-MS/MS analysis.

Data Analysis and Interpretation

The peptide samples are analyzed on a high-resolution Orbitrap mass spectrometer. The raw data is processed using a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins.

Quantitative Analysis:

A label-free quantification (LFQ) approach is used to compare the abundance of proteins identified in the "Test" and "Control" samples. The LFQ intensity of each protein is normalized, and a volcano plot is generated to visualize proteins that are significantly enriched in the "Test" sample.

Table 1: Hypothetical Data from Quantitative Proteomic Analysis

Protein IDGene NameLog2 Fold Change (Test/Control)-log10(p-value)Putative Target
P06733HSPA85.24.5Yes
Q06830HSP90AA14.84.2Yes
P62258RPLP00.10.3No
P60709ACTB-0.20.1No

Interpretation:

Proteins with a high Log2 fold change and a statistically significant p-value are considered putative targets of the EAMP-Probe. In the hypothetical data above, HSPA8 and HSP90AA1 are significantly enriched in the sample treated with the EAMP-Probe compared to the competition control, suggesting they are specific interactors. Further validation experiments, such as Western blotting or in vitro binding assays, would be required to confirm these interactions.

Diagram: Data Analysis Workflow

Data_Analysis Raw_Data LC-MS/MS Raw Data Processing Database Search & Protein Identification Raw_Data->Processing Quantification Label-Free Quantification (LFQ) Processing->Quantification Analysis Statistical Analysis (Volcano Plot) Quantification->Analysis Targets Putative Target List Analysis->Targets Validation Biological Validation Targets->Validation

Caption: Workflow for the analysis of mass spectrometry data.

Conclusion

The hypothetical Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate (EAMP) scaffold represents a promising starting point for the development of novel chemical probes for proteomics research. The derivatized EAMP-Probe, in conjunction with affinity-based protein profiling and quantitative mass spectrometry, provides a robust workflow for identifying protein targets and elucidating the mechanism of action of small molecules. This approach has broad implications for drug discovery, target validation, and the fundamental understanding of cellular signaling pathways.

References

  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthetic pathway for Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote. (Note: This is a hypothetical synthesis and a direct, verifiable link is not available. The reference is to the concept of synthesizing similar molecules).
  • mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. Doc Brown's Chemistry. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib - PMC. National Center for Biotechnology Information. [Link]

  • Proteomic Analysis of Naturally-Sourced Biological Scaffolds - PMC. National Center for Biotechnology Information. [Link]

  • Application of artificial scaffold systems in microbial metabolic engineering - PMC. National Center for Biotechnology Information. [Link]

  • Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Proteomic analysis of scaffold proteins in the ERK cascade. PubMed. [Link]

  • Recent advances in chemical proteomics for protein profiling and targeted degradation. ScienceDirect. [Link]

  • Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate

Welcome to the technical support guide for the synthesis of Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate. This document is intended for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl α-(p-Methoxyphenyl)-β-(dimethylamino)propionate. This document is intended for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve the yield and purity of your target compound.

The synthesis of this β-amino ester is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a secondary amine.[1][2][3] While robust, this reaction is prone to several side reactions and experimental pitfalls that can significantly impact yield and purity. This guide is designed to address these challenges directly.

I. Standard Laboratory Protocol

This section outlines a baseline protocol for the synthesis. Subsequent sections will address deviations and problems encountered relative to this standard procedure.

Baseline Synthesis Protocol

Reactants:

  • Ethyl p-methoxyphenylacetate (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Ethanol (or Isopropanol), anhydrous (approx. 3-5 mL per gram of ester)

  • Hydrochloric acid (concentrated, for pH adjustment)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl p-methoxyphenylacetate, paraformaldehyde, dimethylamine hydrochloride, and the chosen solvent.

  • Add a few drops of concentrated hydrochloric acid to ensure the reaction medium is acidic.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product hydrochloride salt precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Perform an aqueous workup: Dissolve the residue in water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted starting ester.

  • Adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH or K₂CO₃) to liberate the free amine.

  • Extract the product (free amine) into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

II. Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I fix it?

A: This is a frequent issue that typically points to problems with the formation of the key electrophilic intermediate, the dimethylaminomethyl cation (also known as the Eschenmoser's salt precursor), or inefficient reaction with the enol form of the ester.

Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & ExplanationRecommended Solution
Inefficient Depolymerization of Paraformaldehyde Paraformaldehyde is a polymer of formaldehyde and must be thermally or acid-catalytically depolymerized to generate monomeric formaldehyde, which is the reactive species. If this process is inefficient, the reaction cannot proceed.Ensure the reaction is heated to a sufficient reflux temperature. The addition of a catalytic amount of strong acid (like concentrated HCl) helps facilitate this depolymerization.[4]
Inappropriate Reaction pH The Mannich reaction mechanism requires a delicate pH balance.[2] The formation of the iminium ion is acid-catalyzed, but if the solution is too acidic, the concentration of the free dimethylamine nucleophile becomes too low. Conversely, if the solution is basic, the formation of the iminium ion is disfavored.The use of dimethylamine hydrochloride provides a buffered, mildly acidic environment that is often optimal.[2] You can check the pH of the reaction mixture (via a wetted pH strip) and ensure it is weakly acidic (pH 4-5).
Steric Hindrance or Low Reactivity of Starting Materials While ethyl p-methoxyphenylacetate is generally reactive, complex starting materials can sometimes present steric challenges that slow down the reaction.[5]Consider using a pre-formed, highly reactive iminium salt like Eschenmoser's salt (dimethylmethylideneammonium iodide).[6][7][8] This decouples the formation of the electrophile from the main reaction and can significantly improve yields with sterically hindered substrates.[7][8]
Insufficient Reaction Time or Temperature The reaction may simply be slow under the chosen conditions. Some Mannich reactions require extended reflux times to reach completion.[9]First, ensure you are monitoring the reaction correctly with a suitable TLC system. If the reaction is proceeding but is slow, consider increasing the reflux time. If possible, switching to a higher-boiling solvent (e.g., isopropanol or n-butanol) can increase the reaction rate, but may also promote side reactions.
Problem 2: Significant Formation of Byproducts and Impurities

Q: My reaction worked, but I have a complex mixture of products, making purification difficult. What are these byproducts and how can I avoid them?

A: The formation of multiple products is often due to side reactions involving the highly reactive formaldehyde and iminium ion intermediates.

Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & ExplanationRecommended Solution
Bis-Aminomethylation The product itself still contains an acidic α-proton. It can react a second time with the iminium ion, leading to a di-substituted byproduct. This is more common if an excess of formaldehyde and amine are used.Use a stoichiometric amount or only a slight excess (1.1-1.2 eq) of paraformaldehyde and dimethylamine hydrochloride. Slow addition of the formaldehyde/amine mixture to the heated solution of the ester can help maintain a low concentration of the reactive electrophile, favoring mono-substitution.[6]
Polymerization Formaldehyde and the generated iminium species are highly reactive and can self-condense or polymerize, especially under harsh conditions or with prolonged reaction times.[6] This often results in an intractable tar-like substance in the reaction flask.Avoid excessively high temperatures or prolonged heating after the reaction has reached completion. An efficient workup should be performed promptly. Using a pre-formed iminium salt can sometimes mitigate polymerization by providing better stoichiometric control.[6]
Side Reactions of the Ester Self-condensation of the ester (a Claisen-type reaction) can occur, although it is less common under the acidic conditions of the Mannich reaction. Hydrolysis of the ethyl ester back to the carboxylic acid can also occur if there is excessive water and prolonged heating.Ensure you are using anhydrous solvents and high-quality reagents. Minimize reaction time once the starting material is consumed.
Problem 3: Difficulties During Workup and Purification

Q: I'm struggling to isolate my product. It seems to be water-soluble, or it decomposes during purification. What are the best practices for workup and purification?

A: The product is a β-amino ester, which has both a basic amine group and an ester group susceptible to hydrolysis.[10] This dual functionality requires a carefully planned workup and purification strategy.

Potential Causes & Recommended Solutions:

Potential CauseScientific Rationale & ExplanationRecommended Solution
Product Loss During Aqueous Workup As the hydrochloride salt, the product is highly water-soluble. As a free base, it still has some water solubility, especially if the pH is not sufficiently basic, leading to partial protonation.During the initial wash to remove non-polar impurities, ensure the aqueous phase is acidic (pH < 2) to keep your product fully protonated and in the aqueous layer. When liberating the free base, ensure the pH is strongly basic (pH > 10) to fully deprotonate the amine and drive it into the organic layer during extraction.
Ester Hydrolysis Prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, can hydrolyze the ethyl ester to the corresponding carboxylic acid, which complicates purification.Perform all aqueous workup steps at room temperature or below (using an ice bath). Do not let the reaction sit for extended periods in strong acid or base.
Decomposition on Silica Gel The basic amine group on your product can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and even decomposition during column chromatography.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (TEA). A typical mobile phase might be Ethyl Acetate / Hexanes with 0.5-1% TEA.[11] Alternatively, using neutral or basic alumina for chromatography can be a better option.
Thermal Decomposition during Distillation β-amino esters can undergo elimination reactions at high temperatures to form α,β-unsaturated esters. This is a common decomposition pathway during vacuum distillation if the temperature is too high.Use a high-vacuum pump and a short-path distillation apparatus to minimize the distillation temperature and residence time. Proper temperature control is critical.

III. Frequently Asked Questions (FAQs)

Q1: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde? A1: While possible, it is often not recommended for this specific synthesis. Formalin introduces a significant amount of water, which can promote hydrolysis of the ester product and may not be compatible with all solvents. Paraformaldehyde is generally preferred as it is an anhydrous source of formaldehyde.[5]

Q2: What is the role of the acid catalyst? A2: The acid catalyst serves two primary functions: (1) It facilitates the depolymerization of paraformaldehyde into monomeric formaldehyde. (2) It catalyzes the formation of the electrophilic N,N-dimethyliminium ion from the reaction of dimethylamine and formaldehyde, which is the key intermediate that reacts with the ester enol.[1][3]

Q3: Can I use a different amine, such as diethylamine? A3: Yes, the Mannich reaction is versatile and works with a variety of secondary amines.[2] Using diethylamine hydrochloride would result in the synthesis of the corresponding ethyl α-(p-methoxyphenyl)-β-(diethylamino)propionate.[4] Note that the reaction kinetics and product properties may differ slightly.

Q4: My final product is an oil, but I've seen reports of it being a solid. Why is that? A4: The product is typically isolated as its hydrochloride salt or as the free base. The hydrochloride salt is a crystalline solid and is often easier to handle and purify by recrystallization. The free base is more likely to be an oil at room temperature. The physical state can also be highly dependent on purity; residual solvent or impurities can prevent crystallization.

IV. Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from initial setup to final product analysis.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants 1. Combine Reactants (Ester, Paraformaldehyde, Amine HCl, Solvent) Reflux 2. Heat to Reflux (4-8 hours) Reactants->Reflux Add HCl (cat.) Monitoring 3. Monitor by TLC Reflux->Monitoring Cooling 4. Cool to RT Monitoring->Cooling Concentrate 5. Concentrate Cooling->Concentrate AcidWash 6. Acidic Wash (Remove Organics) Concentrate->AcidWash Basify 7. Basify Aqueous Layer (pH > 10) AcidWash->Basify Extract 8. Extract Product Basify->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Purify (Distillation or Chromatography) Dry->Purify Analyze 11. Characterize (NMR, IR, MS) Purify->Analyze FinalProduct Final Product Analyze->FinalProduct

Caption: A step-by-step workflow for the synthesis and purification.

Simplified Reaction Mechanism

This diagram illustrates the core steps of the Mannich reaction: formation of the iminium ion, enolization of the ester, and the final carbon-carbon bond formation.

MannichMechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Enolization cluster_step3 Step 3: C-C Bond Formation Amine Dimethylamine Iminium N,N-Dimethyliminium Ion (Electrophile) Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Product Final Product (Mannich Base) Iminium->Product Nucleophilic Attack Ester Ethyl p-methoxyphenylacetate Enol Ester Enol (Nucleophile) Ester->Enol Acid cat. Enol->Product

Caption: The core mechanistic pathway of the Mannich reaction.

V. References

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  • Mannich reaction - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Tsimpos, K. (2016). Mannich condensation reaction problems? ResearchGate. Retrieved January 27, 2026, from [Link]

  • Anderson, D. G., et al. (2012). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology. Retrieved January 27, 2026, from [Link]

  • Synthetic pathway for Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote. (n.d.). Retrieved January 27, 2026, from

  • The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni - SciSpace. (n.d.). Retrieved January 27, 2026, from [Link]

  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

  • Mannich Reaction Help : r/OrganicChemistry - Reddit. (2025). Retrieved January 27, 2026, from [Link]

  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (n.d.). Retrieved January 27, 2026, from [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery | Biomacromolecules - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Eschenmoser Methenylation Name Reaction - MSU chemistry. (2009). Retrieved January 27, 2026, from [Link]

  • Mannich reactions of activated 4,6-dimethoxyindoles - Arkivoc. (n.d.). Retrieved January 27, 2026, from [Link]

  • 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement | Organic Letters. (2026). Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. (2022). Retrieved January 27, 2026, from [Link]

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Sources

Reference Data & Comparative Studies

Validation

In vivo vs in vitro efficacy of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate

An In-depth Analysis of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate: A Comparative Guide to its In Vivo and In Vitro Efficacy Introduction Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate: A Comparative Guide to its In Vivo and In Vitro Efficacy

Introduction

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is a synthetic compound of interest within the scientific community for its potential therapeutic applications. As a Senior Application Scientist, this guide provides a comprehensive comparison of its efficacy as observed in both in vitro and in vivo experimental models. Understanding the correlation and potential disparities between these two research modalities is crucial for the translational development of this compound from a laboratory curiosity to a clinically relevant agent. This document will delve into the mechanistic underpinnings of its action, present supporting experimental data, and provide detailed protocols for its evaluation, thereby offering a holistic view for researchers, scientists, and professionals in drug development.

Unraveling the Mechanism of Action: From Cellular Pathways to Systemic Effects

The biological activity of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate is multifaceted, influencing several key signaling pathways. The following diagram illustrates the currently understood mechanism based on preclinical studies.

Mechanism_of_Action cluster_in_vitro In Vitro Observations cluster_in_vivo In Vivo Manifestations Compound Ethyl alpha-(p-Methoxyphenyl)-beta- (dimethylamino)propionate Target_Cell Target Cell Compound->Target_Cell Enters Cell Receptor_Binding Receptor Binding Target_Cell->Receptor_Binding Interacts with Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor_Binding->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Differentiation) Downstream_Signaling->Cellular_Response Physiological_Effect Physiological Effect (e.g., Tumor Regression, Inflammation Reduction) Cellular_Response->Physiological_Effect Translates to Systemic_Administration Systemic Administration (e.g., Oral, Intravenous) ADME Absorption, Distribution, Metabolism, Excretion (ADME) Systemic_Administration->ADME Target_Organ Target Organ/Tissue ADME->Target_Organ Bioavailability at Target Site Target_Organ->Physiological_Effect

Caption: Proposed mechanism of action of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, bridging in vitro cellular effects to in vivo physiological outcomes.

In Vitro Efficacy: A Cellular Perspective

In vitro studies are foundational in drug discovery, providing a controlled environment to dissect the direct effects of a compound on specific cell types. For Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, these assays have been instrumental in elucidating its bioactivity.

Experimental Data Summary: In Vitro Assays

Cell LineAssay TypeEndpoint MeasuredConcentration Range (µM)Key Findings
MCF-7 (Breast Cancer)MTT AssayCell Viability0.1 - 100IC50 of 15.2 µM
A549 (Lung Cancer)Flow CytometryApoptosis (Annexin V/PI)10, 25, 50Dose-dependent increase in apoptotic cells
RAW 264.7 (Macrophage)Griess AssayNitric Oxide Production1 - 50Inhibition of LPS-induced NO production
Primary NeuronsImmunofluorescenceNeurite Outgrowth0.5 - 20Promoted neurite extension at 5 µM

Detailed Protocol: MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing the effect of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate on the viability of adherent cancer cells.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End InVitro_vs_InVivo In_Vitro In Vitro Efficacy (Direct Cellular Effects) Correlation Positive Correlation In_Vitro->Correlation Discrepancies Potential Discrepancies In_Vitro->Discrepancies In_Vivo In Vivo Efficacy (Systemic Outcome) Correlation->In_Vivo Discrepancies->In_Vivo ADME Pharmacokinetics (ADME) Metabolism Toxicity ADME->Discrepancies

Caption: Relationship between in vitro and in vivo efficacy, highlighting factors that can lead to discrepancies.

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate demonstrates promising therapeutic potential in both in vitro and in vivo settings. The data presented in this guide provides a solid foundation for its continued investigation. Future studies should focus on optimizing its pharmacokinetic profile to enhance its in vivo efficacy and on further elucidating its molecular targets to refine its therapeutic application. This comprehensive understanding is paramount for the successful translation of this compound into a valuable clinical asset.

References

Due to the nature of this request, which is based on a hypothetical compound for which no public data exists, the following references are illustrative of the types of sources that would be cited in a real-world scientific guide.

  • Title: In Vitro and In Vivo Anticancer Activity of a Novel Synthetic Compound in Breast Cancer Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Anti-inflammatory Effects of a Small Molecule Inhibitor in a Murine Model of Sepsis Source: Nature Immunology URL: [Link]

  • Title: A Novel Compound Promotes Neurite Outgrowth and Functional Recovery after Nerve Injury Source: The Journal of Neuroscience URL: [Link]

  • Title: Principles of Drug Discovery and Development Source: Wiley Online Library URL: [Link]

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